6-Chloro-4-(morpholinomethyl)pyridin-2-amine
CAS No.: 1334294-43-7
Cat. No.: VC2732458
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334294-43-7 |
|---|---|
| Molecular Formula | C10H14ClN3O |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 6-chloro-4-(morpholin-4-ylmethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C10H14ClN3O/c11-9-5-8(6-10(12)13-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2,(H2,12,13) |
| Standard InChI Key | CMUGDGCSPXSBHM-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC(=NC(=C2)Cl)N |
| Canonical SMILES | C1COCCN1CC2=CC(=NC(=C2)Cl)N |
Introduction
6-Chloro-4-(morpholinomethyl)pyridin-2-amine is a chemical compound belonging to the class of pyridine derivatives. It features a chloro group at the 6th position, a morpholinomethyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical compounds with therapeutic effects.
Synthesis Methods
The synthesis of 6-Chloro-4-(morpholinomethyl)pyridin-2-amine typically involves several methods:
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Nucleophilic Reaction: A common approach is the nucleophilic reaction between 6-chloro-2-aminopyridine and morpholine. This reaction can be facilitated by using suitable catalysts such as palladium in a Suzuki cross-coupling reaction, which allows for the coupling of 6-chloro-2-aminopyridine with morpholinomethyl boronic acid derivatives under mild conditions.
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Large-Scale Processes: Another method includes large-scale batch or continuous flow processes, where optimization of reaction conditions—such as temperature, pressure, and catalyst concentration—is crucial to achieve high yield and purity.
Applications in Medicinal Chemistry
6-Chloro-4-(morpholinomethyl)pyridin-2-amine serves as a precursor in various chemical reactions aimed at developing biologically active molecules. Its applications are primarily explored within the fields of organic chemistry and medicinal chemistry.
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